molecular formula C8H7N3O2 B164790 4-(Azidomethyl)benzoic acid CAS No. 79584-03-5

4-(Azidomethyl)benzoic acid

Cat. No. B164790
CAS RN: 79584-03-5
M. Wt: 177.16 g/mol
InChI Key: QWRURNUFBGDSDL-UHFFFAOYSA-N
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Description

4-(Azidomethyl)benzoic acid is a reagent containing an azide group . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .


Synthesis Analysis

The synthesis of 4-(Azidomethyl)benzoic acid (4-AMBA) involves a [2 + 1] cycloaddition microwave-assisted reaction . This method has been used for the surface covalent functionalization of single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF) .


Chemical Reactions Analysis

4-(Azidomethyl)benzoic acid is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules .


Physical And Chemical Properties Analysis

The molecular formula of 4-(Azidomethyl)benzoic acid is C8H7N3O2 . It has a molecular weight of 177.16 g/mol . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 177.053826475 g/mol . The topological polar surface area is 51.7 Ų .

Scientific Research Applications

Covalent Surface Functionalization of Carbon Nanostructures

4-(Azidomethyl)benzoic acid (4-AMBA) has been used in the covalent surface functionalization of carbon nanostructures . This process involves a [2 + 1] cycloaddition microwave-assisted reaction, which has been found to be an effective and versatile method for the surface covalent functionalization of single-wall carbon nanotubes (SWCNTs), graphene nanoplates (GNP), and carbon nanofibers (CNF) .

Synthesis of End-Reactive Polyrotaxanes

4-AMBA has been used in the synthesis of end-reactive polyrotaxanes . This process uses bis (2-amino-3-phenylpropyl) poly (ethylene glycol) (PEG-Ph-NH2) as an axle polymer and 4-AMBA as a capping reagent . The terminal 2-amino-3-phenylpropyl groups of PEG-Ph-NH2 block the dethreading of the α-CDs after capping with 4-AMBA .

Click Chemistry

4-AMBA is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .

Fabrication of Supramolecular Biomaterials

The azide group-terminated polyrotaxanes synthesized using 4-AMBA can be used for the fabrication of supramolecular biomaterials . These biomaterials can be functionalized via click reactions .

Modification of Carbon-Based Materials

The use of 4-AMBA in the modification of carbon-based materials has been proposed as a successful alternative to improve their surface affinity with several materials . This is particularly important for carbon nanomaterials (CNM) such as carbon nanotubes (CNT), carbon nanofibers (CNF), and graphene (G) or graphene oxide (GO), which have poor compatibility due to their surface hydrophobic character .

Fluorescent Labeling

The terminal azide groups of the polyrotaxanes synthesized using 4-AMBA can be modified with dibenzylcyclooctyne (DBCO)-conjugated fluorescent molecules via a copper-free click reaction . This fluorescently labeled polyrotaxane can be utilized for intracellular fluorescence imaging .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

4-(Azidomethyl)benzoic acid has been used in many research fields because of its beneficial characteristics . It has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, it can be expected that this compound will continue to be a subject of interest in future research.

Mechanism of Action

Target of Action

4-(Azidomethyl)benzoic acid is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . Therefore, the primary targets of 4-(Azidomethyl)benzoic acid are these biological macromolecules.

Mode of Action

The azide group in 4-(Azidomethyl)benzoic acid can react with alkynes, a process known as the Huisgen cycloaddition, to form a stable triazole ring . This reaction is highly specific, efficient, and biocompatible, making it ideal for modifying biological molecules . The resulting triazole ring acts as a linker, connecting the benzoic acid moiety to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by 4-(Azidomethyl)benzoic acid depend on the specific target molecule. Benzoic acid derivatives are known to be involved in various biochemical pathways . For example, they can participate in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of many secondary metabolites .

Pharmacokinetics

The azide group is stable under physiological conditions, which could prevent premature degradation .

Result of Action

The molecular and cellular effects of 4-(Azidomethyl)benzoic acid are largely dependent on the specific target molecule. By forming a covalent bond with the target, 4-(Azidomethyl)benzoic acid can alter the target’s function or properties. For example, it can be used to attach a fluorescent tag to a protein, allowing the protein to be visualized under a microscope .

Action Environment

The action of 4-(Azidomethyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the azide group . Moreover, the presence of other reactive species could potentially interfere with the click chemistry reaction . Therefore, careful control of the reaction conditions is necessary to ensure the efficient and specific action of 4-(Azidomethyl)benzoic acid.

properties

IUPAC Name

4-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRURNUFBGDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608218
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)benzoic acid

CAS RN

79584-03-5
Record name 4-(Azidomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Azidomethyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of p-bromomethylbenzoic acid (13.607 g, 63.3 mmol) in acetone (300 ml) and H2O (15 ml) was added dropwise at room temperature a solution of NaN3 (4.123 g, 63.4 mmol) in H2O (40 ml). The reaction mixture was stirred at room temperature overnight(ca 20 h). After evaporation of the acetone, the residual solid was suspended in water and filtered, yielding 10.13 g (57.2 mmol, 90.3%) of p-azidomethylbenzoic acid as a white powder: 1Hmr (DMSO-d6 4.57 (2H, s, --CH3N3), 7.43-7.55-7.93-8.07 (4H, A2 'B2 ', aromatic Hs) and 12.7 ppm (br, s, --CO2H): ir (nujol) νmax : (--N3) and 1670 cm-1 (--CO2H).
Quantity
13.607 g
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4.123 g
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300 mL
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15 mL
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40 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(azidomethyl)benzoic acid interact with carbon nanostructures? What are the advantages of using microwave irradiation in this process?

A1: 4-(Azidomethyl)benzoic acid interacts with carbon nanostructures, such as carbon nanotubes and graphene, through a [2+1] cycloaddition reaction, also known as the Huisgen cycloaddition. The azide group (-N3) within the compound reacts with the carbon-carbon double bonds present in the carbon nanostructures, forming a stable triazole ring and covalently attaching the 4-(azidomethyl)benzoic acid moiety to the surface [].

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